molecular formula C8H10O2 B1529632 2-Ethynyl-5,8-dioxaspiro[3.4]octane CAS No. 1392803-25-6

2-Ethynyl-5,8-dioxaspiro[3.4]octane

Cat. No. B1529632
M. Wt: 138.16 g/mol
InChI Key: VPUXPPJOFRHHAQ-UHFFFAOYSA-N
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Description

2-Ethynyl-5,8-dioxaspiro[3.4]octane is a cyclic ether compound . It was first synthesized in the 1950s and has found applications in various fields, including organic synthesis, pharmaceuticals, and medicinal chemistry.


Molecular Structure Analysis

The molecular formula of 2-Ethynyl-5,8-dioxaspiro[3.4]octane is C8H10O2 . The InChI code is 1S/C8H10O2/c1-2-7-5-8(6-7)9-3-4-10-8/h1,7H,3-6H2 .


Physical And Chemical Properties Analysis

The molecular weight of 2-Ethynyl-5,8-dioxaspiro[3.4]octane is 138.17 . It is a liquid at room temperature .

Scientific Research Applications

Corrosion Inhibition

Spirocyclopropane derivatives, such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (2-MPOD), have been studied for their potential as corrosion inhibitors. These compounds exhibit effective inhibition properties for mild steel corrosion in acidic solutions, highlighting their utility in materials protection. The research emphasizes the importance of green and environmentally friendly corrosion inhibitors in contemporary scientific challenges (Chafiq et al., 2020).

Enzymatic Reactivity

The stereochemical preferences of yeast epoxide hydrolase towards various epimers of 1-oxaspiro[2.5]octanes have been explored, demonstrating the enzyme's specificity for O-axial C3 epimers. This specificity is critical for understanding the enzymatic detoxification of biologically active spiroepoxides, providing insights into biochemical processes and potential applications in biocatalysis (Weijers et al., 2007).

Organic Synthesis and Drug Discovery

Spirocyclic compounds are pivotal in the synthesis of bioactive molecules and drug discovery. For instance, thia/oxa-azaspiro[3.4]octanes have been synthesized through step-economic routes, designed to act as multifunctional modules for drug discovery. These novel spirocycles represent a structurally diverse class of compounds with potential applications in pharmaceutical research (Li et al., 2013).

Catalysis and Chemical Transformations

The efficiency of spirocyclic compounds in catalytic processes and chemical transformations is notable. For example, the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening demonstrates the versatility of spirocyclic compounds in organic synthesis, contributing to the development of novel synthetic methodologies (Santos et al., 2000).

Environmental Applications

Spirocyclic compounds also show potential in environmental applications, such as the removal of carcinogenic azo dyes from water. A calix[4]arene-based polymer, incorporating spirocyclic motifs, has demonstrated high efficiency in dye removal, underscoring the relevance of spirocyclic compounds in addressing environmental pollution and enhancing water treatment technologies (Akceylan et al., 2009).

Safety And Hazards

The safety information available indicates that 2-Ethynyl-5,8-dioxaspiro[3.4]octane is potentially hazardous. The hazard statements include H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

2-ethynyl-5,8-dioxaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-7-5-8(6-7)9-3-4-10-8/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUXPPJOFRHHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC2(C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-5,8-dioxaspiro[3.4]octane

CAS RN

1392803-25-6
Record name 2-ethynyl-5,8-dioxaspiro[3.4]octane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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